molecular formula C13H15F2NO B2537218 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide CAS No. 2327054-11-3

3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide

Cat. No. B2537218
CAS RN: 2327054-11-3
M. Wt: 239.266
InChI Key: RWOZNVCWGPGWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide, also known as MK-2206, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the class of allosteric inhibitors that target the Akt kinase pathway, which is known to be a key regulator of cell growth and survival.

Mechanism of Action

3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain of Akt, which prevents its translocation to the plasma membrane and subsequent activation. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival. In addition, 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit cell proliferation, induce apoptosis, and enhance the efficacy of other chemotherapeutic agents. Moreover, it has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide is its potent antitumor activity, which makes it a promising candidate for cancer treatment. Moreover, it has been shown to have a favorable safety profile, which is important for the development of new cancer drugs. However, one of the main limitations of 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Moreover, its allosteric mechanism of action can make it difficult to predict its efficacy in different cancer types.

Future Directions

There are several future directions for the development of 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide. One of the main areas of research is the identification of biomarkers that can predict its efficacy in different cancer types. Moreover, there is a need to develop new formulations that can improve its solubility and bioavailability. Another area of research is the development of combination therapies that can enhance its antitumor activity. Finally, there is a need to conduct clinical trials to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide involves a multi-step process that starts with the reaction of 4-methylbenzylamine with 3,3-difluorocyclobutanecarboxylic acid. The resulting intermediate is then subjected to a series of reactions that involve the use of various reagents and solvents. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the Akt kinase pathway, which is known to be dysregulated in many types of cancer. In preclinical studies, 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide has demonstrated potent antitumor activity in various cancer cell lines, including breast, ovarian, and prostate cancer. Moreover, it has been shown to enhance the efficacy of other chemotherapeutic agents.

properties

IUPAC Name

3,3-difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c1-9-2-4-10(5-3-9)8-16-12(17)11-6-13(14,15)7-11/h2-5,11H,6-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOZNVCWGPGWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.